molecular formula C14H11BO2 B3088988 2-phenanthrenylBoronic acid CAS No. 1188094-10-1

2-phenanthrenylBoronic acid

Cat. No. B3088988
M. Wt: 222.05 g/mol
InChI Key: MWIZGXJYCNZVDW-UHFFFAOYSA-N
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Description

2-PhenanthrenylBoronic acid, also known as 2-PBA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. Boronic acids are organic compounds that contain a boron atom bonded to a hydroxyl or alkoxyl group. Phenanthrene-9-boronic acid as a reactant is involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes .


Synthesis Analysis

Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The protodeboronation of 1, 2, and 3 alkyl boronic esters was achieved using a radical approach .


Molecular Structure Analysis

The molecular structure of 2-PhenanthrenylBoronic acid is characterized by the presence of a boronic acid moiety, which can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface .


Chemical Reactions Analysis

Boronic acids interact with proteins, their manipulation, and cell labeling . They are also used for electrophoresis of glycated molecules . A catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach was reported .


Physical And Chemical Properties Analysis

The molecular formula of 2-PhenanthrenylBoronic acid is C14H11BO2, and its molecular weight is 222.05 .

Scientific Research Applications

Environmental Bioremediation

2-PhenanthrenylBoronic acid is related to phenanthrene, a compound studied for its biodegradation properties. For instance, a study by Liu et al. (2019) explored the biodegradation of phenanthrene in soils contaminated with heavy metals. Another study by Vacca et al. (2005) focused on the isolation of soil bacteria adapted to degrade humic acid-sorbed phenanthrene. These studies highlight the potential use of phenanthrene derivatives in environmental remediation.

Chemical Synthesis

Phenanthrenyl compounds, closely related to 2-phenanthrenylboronic acid, have been utilized in various chemical syntheses. For example, Ricci and Ruzziconi (2005) reported on the synthesis of fluorinated phenanthrenyl compounds, illustrating the versatility of phenanthrene derivatives in chemical reactions.

Bioavailability Studies

Studies on phenanthrene, closely related to 2-phenanthrenylboronic acid, have been crucial in understanding its bioavailability in different environmental matrices. Research by Laor et al. (1999) and Zhang et al. (2011) focused on the sorption and desorption of phenanthrene, providing insights that could be relevant to the behavior of 2-phenanthrenylboronic acid in similar contexts.

Molecular Imaging and Detection

Phenanthrene derivatives have also been explored in the field of molecular imaging and detection. For example, a study by Almeida et al. (2003) investigated the photocyclization of phenanthrene derivatives, which could have implications for the development of novel imaging agents or sensors.

Safety And Hazards

The safety data sheet for a similar compound, 9-Phenanthrenylboronic acid MIDA ester, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also advised to avoid breathing mist, gas, or vapors .

Future Directions

Phenanthrene-9-boronic acid is used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors . The future directions of 2-PhenanthrenylBoronic acid could be similar, given its structural similarity to Phenanthrene-9-boronic acid.

properties

IUPAC Name

phenanthren-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZGXJYCNZVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenanthrenylBoronic acid

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 98 g of 2-iodophenanthrene and 3 L of dehydrated ether were loaded, and then the reaction solution was cooled to −60° C. After that, 210 mL of a 1.6-M solution of n-butyllithium in hexane were added to the reaction solution. The reaction solution was stirred for 1 hour while its temperature was increased to 0° C. The reaction solution was cooled to −60° C. again, and then a solution of 151 g of triisopropyl borate in 100 mL of dehydrated ether was dropped to the reaction solution. The reaction solution was continuously stirred for 5 hours while its temperature was increased to room temperature. Subsequently, 1 L of a 10% aqueous solution of hydrochloric acid was added to the reaction solution, and then the mixture was stirred for 1 hour. The water layer was removed, and the organic layer was washed with water and a saturated salt solution, and was then dried with magnesium sulfate. After magnesium sulfate had been separated by filtration, the organic layer was concentrated. The resultant solid was washed with hexane and toluene. Thus, 42 g of phenanthrene-2-boronic acid as a target were obtained (in 58% yield).
Quantity
98 g
Type
reactant
Reaction Step One
[Compound]
Name
1.6-M solution
Quantity
210 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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151 g
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100 mL
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solvent
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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reactant
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3 L
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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